

An In-Depth Technical Guide to t-Boc-N-Amido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: t-Boc-N-Amido-PEG2-Azide

Cat. No.: B611205

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CAS Number: 950683-55-3

Abstract

This technical guide provides a comprehensive overview of **t-Boc-N-Amido-PEG2-Azide**, a heterobifunctional chemical linker used extensively in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details the physicochemical properties, key chemical reactions, and established experimental protocols for the application of this linker. For clarity, quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction

t-Boc-N-Amido-PEG2-Azide is a versatile chemical tool featuring two key functional groups at opposing ends of a short polyethylene glycol (PEG) spacer. The tert-butyloxycarbonyl (Boc) protected amine and the terminal azide group allow for orthogonal, sequential chemical modifications. The PEG spacer enhances the aqueous solubility and provides flexibility to the conjugated molecules.[1][2][3]

The azide moiety is primed for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4] The Boc-protected amine offers a



stable, masked primary amine that can be readily deprotected under mild acidic conditions to allow for subsequent conjugation, typically through amide bond formation.[2][3] These characteristics make it a valuable building block in the modular synthesis of complex biomolecules.

Physicochemical Properties

The fundamental properties of **t-Boc-N-Amido-PEG2-Azide** are summarized in the table below. These values are essential for calculating reaction stoichiometries and understanding the compound's general behavior.

Property	Value	Reference(s)
CAS Number	950683-55-3	[2][5]
Molecular Formula	C11H22N4O4	[2]
Molecular Weight	274.32 g/mol	[2]
IUPAC Name	tert-butyl (2-(2-(2- azidoethoxy)ethoxy)ethyl)carb amate	[2]
Appearance	Solid powder or light yellow oil	[2][4]
Purity	Typically >95%	[5][6]
Solubility	Soluble in DMSO, DMF, DCM, and other common organic solvents. The PEG spacer increases solubility in aqueous media.	[2][4][7]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.	[2]

Key Chemical Reactions and Protocols



t-Boc-N-Amido-PEG2-Azide's utility stems from its two orthogonal reactive handles. Below are detailed protocols for the primary reactions involving this linker.

Boc Group Deprotection

The removal of the Boc protecting group unveils a primary amine, which can then be used for conjugation, for instance, with an activated carboxylic acid. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA).

Experimental Protocol: Boc Deprotection with TFA

This protocol is a representative procedure and may require optimization based on the specific substrate.

- Dissolution: Dissolve the **t-Boc-N-Amido-PEG2-Azide** (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0°C using an ice bath.
- Addition of TFA: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
- Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (repeat 3 times).
- Final Product: The resulting product is the TFA salt of the deprotected amine. It should be used immediately in the subsequent reaction step without further purification.





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Workflow for Boc Deprotection.

Azide Group Conjugation via Click Chemistry

The azide group can be conjugated to an alkyne-containing molecule through either coppercatalyzed or strain-promoted click chemistry.

3.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient and widely used click chemistry reaction.

Experimental Protocol: CuAAC Reaction

This protocol is a representative procedure and may require optimization.

- Preparation of Reactants: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1.0 eq) and **t-Boc-N-Amido-PEG2-Azide** (1.1 eq) in a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).
- Addition of Reducing Agent: Add sodium ascorbate (0.3 to 5.0 eq) from a freshly prepared
 1M solution in water.
- Addition of Copper Catalyst: Add copper(II) sulfate (CuSO₄·5H₂O) (0.1 eq) to the reaction mixture. A copper-coordinating ligand like TBTA or THPTA can be added to stabilize the Cu(I) catalyst.
- Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Purification: Upon completion, the final product can be purified by an appropriate method, such as flash chromatography or reverse-phase HPLC.



3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry is ideal for biological systems where copper catalysts can be cytotoxic.

Experimental Protocol: SPAAC Reaction

This protocol is a representative procedure and may require optimization.

- Preparation of Stock Solutions: Prepare a 10 mM stock solution of t-Boc-N-Amido-PEG2-Azide in anhydrous DMSO. Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule (e.g., DBCO or BCN derivative) in anhydrous DMSO.
- Reaction Setup: In a clean, dry reaction vial, add the desired volume of the strained alkyne stock solution.
- Addition of Azide: To this, add an equimolar amount or a slight excess (1.1 to 1.5 equivalents) of the t-Boc-N-Amido-PEG2-Azide stock solution.
- Reaction: The reaction can be performed at room temperature with stirring.
- Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
- Purification: The final product can be purified by an appropriate method, such as HPLC.

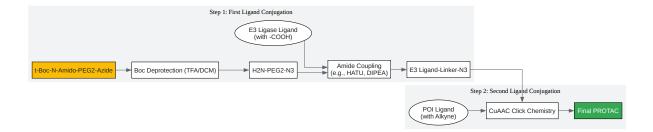
Applications in Drug Development

The unique structure of **t-Boc-N-Amido-PEG2-Azide** makes it a valuable component in the synthesis of complex therapeutics.

PROTAC Synthesis

In the synthesis of PROTACs, this linker can connect a protein of interest (POI) ligand to an E3 ligase ligand. The modular nature of the linker allows for a stepwise and controlled synthesis.





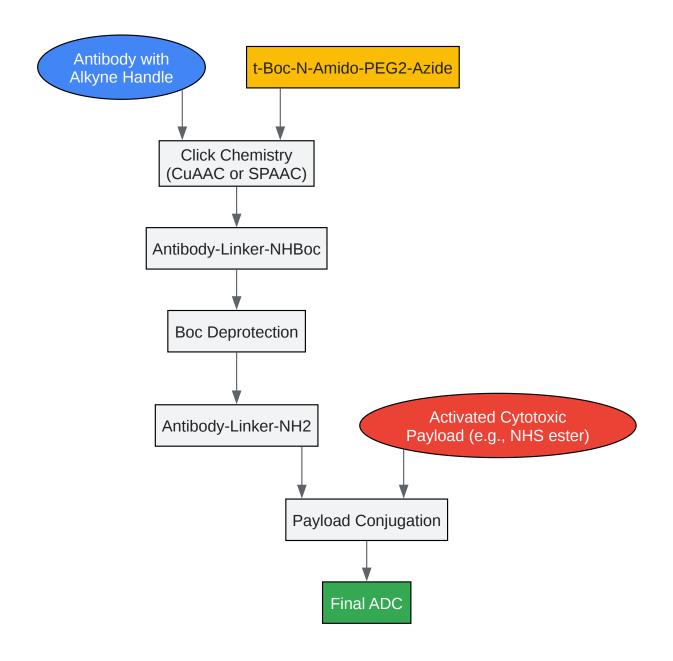
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General workflow for PROTAC synthesis.

Antibody-Drug Conjugate (ADC) Synthesis

This linker can be used to attach a cytotoxic payload to an antibody. The PEG spacer can help to improve the solubility and pharmacokinetic profile of the final ADC.





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General workflow for ADC synthesis.

Safety Information

t-Boc-N-Amido-PEG2-Azide should be handled in a well-ventilated area by personnel trained in chemical synthesis. Standard personal protective equipment, including safety glasses,



gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

t-Boc-N-Amido-PEG2-Azide is a highly versatile and valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its orthogonal reactive groups, combined with the beneficial properties of the PEG spacer, allow for the controlled and modular synthesis of complex biomolecules such as ADCs and PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this important chemical tool.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to t-Boc-N-Amido-PEG2-Azide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b611205#t-boc-n-amido-peg2-azide-cas-number-950683-55-3]

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